

# Tozadenant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tozadenant**

Cat. No.: **B1682436**

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

Discontinuation Notice: The clinical development of **Tozadenant** was discontinued in November 2017 due to safety concerns, including cases of agranulocytosis that led to sepsis and fatalities.<sup>[1][2]</sup> This document is intended for informational and research purposes only.

## Executive Summary

**Tozadenant** (formerly SYN115) is a selective, orally administered antagonist of the adenosine A2A receptor. It was under investigation as an adjunctive therapy to levodopa for the treatment of "OFF" episodes in patients with Parkinson's disease. The rationale for its development was based on the high concentration of adenosine A2A receptors in the basal ganglia, where they co-localize with dopamine D2 receptors and modulate dopaminergic neurotransmission. By blocking A2A receptors, **Tozadenant** was expected to potentiate D2 receptor function and improve motor control in Parkinson's disease.

Phase 2b clinical trials demonstrated that **Tozadenant**, at certain doses, was effective in reducing the daily "OFF" time for patients. Pharmacokinetic studies in healthy volunteers characterized its absorption, metabolism, and excretion profile. However, the emergence of severe hematological adverse events during the Phase 3 program led to the termination of its development. This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data for **Tozadenant**.

# Pharmacodynamics

## Mechanism of Action

**Tozadenant** is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A receptors are densely expressed in the striatum, particularly on the medium spiny neurons of the indirect pathway, where they form heteromers with dopamine D2 receptors. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Adenosine, acting on A2A receptors, exacerbates this by opposing the function of D2 receptors. By blocking the A2A receptor, **Tozadenant** was designed to reduce the inhibitory tone of the indirect pathway, thereby enhancing dopaminergic signaling and improving motor function.[3]



[Click to download full resolution via product page](#)

**Tozadenant**'s antagonistic action on the A2A receptor signaling pathway.

## Receptor Occupancy

A positron emission tomography (PET) study in rhesus monkeys using the A2A receptor radiotracer <sup>18</sup>F-MNI-444 was conducted to determine the relationship between plasma concentrations of **Tozadenant** and A2A receptor occupancy. The study found a dose-dependent increase in receptor occupancy with increasing doses of **Tozadenant**. Based on

pharmacokinetic modeling, it was predicted that **Tozadenant** would achieve sustained A2A receptor occupancy in humans at the clinically tested doses.

| Tozadenant Dose (in Rhesus Monkeys) | Resulting A2A Receptor Occupancy |
|-------------------------------------|----------------------------------|
| 1.5 mg/kg                           | 47%                              |
| 10.5 mg/kg                          | 95%                              |

Data from a PET study in rhesus monkeys.

## Clinical Efficacy (Phase 2b Study)

A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy of **Tozadenant** in 420 Parkinson's disease patients with motor fluctuations. The primary endpoint was the change from baseline in daily "OFF" time at 12 weeks.

| Treatment Group (twice daily) | Mean Change in "OFF" Time from Baseline (hours) | p-value vs. Placebo |
|-------------------------------|-------------------------------------------------|---------------------|
| Placebo                       | -0.1                                            | -                   |
| Tozadenant 60 mg              | -0.6                                            | Not Significant     |
| Tozadenant 120 mg             | -1.1                                            | 0.0039              |
| Tozadenant 180 mg             | -1.2                                            | 0.0039              |
| Tozadenant 240 mg             | -1.0                                            | Not Reported        |

Data from Hauser R.A., et al., The Lancet Neurology, 2014.[\[4\]](#)

The 120 mg and 180 mg twice-daily doses demonstrated a statistically significant reduction in "OFF" time compared to placebo.[\[4\]](#) The 240 mg dose was associated with a higher rate of discontinuation due to adverse events.

## Pharmacokinetics

## Absorption, Distribution, Metabolism, and Excretion (ADME)

A Phase 1 study in six healthy male volunteers investigated the ADME of a single 240 mg oral dose of [<sup>14</sup>C]-Tozadenant.

| Parameter                  | Value                                                                 |
|----------------------------|-----------------------------------------------------------------------|
| Absorption                 |                                                                       |
| Tmax (Tozadenant)          | ~4 hours                                                              |
| Tmax (Total Radioactivity) | ~5 hours                                                              |
| Distribution               |                                                                       |
| Vz/F                       | 1.82 L/kg                                                             |
| Metabolism                 |                                                                       |
| Circulating Species        | Unchanged Tozadenant was the only identified species in plasma.       |
| Metabolite Types           | Di- and mono-hydroxylated, N/O dealkylated, and hydrated metabolites. |
| Excretion                  |                                                                       |
| Primary Route              | Feces (55.1% of dose) and Urine (30.5% of dose)                       |
| Unchanged Drug in Urine    | 11% of dose                                                           |
| Unchanged Drug in Feces    | 12% of dose                                                           |

Data from a study in healthy volunteers.

## Pharmacokinetic Parameters

The following pharmacokinetic parameters were determined from the single 240 mg oral dose study in healthy volunteers.

| Parameter        | Tozadenant     | Total [ <sup>14</sup> C] Radioactivity |
|------------------|----------------|----------------------------------------|
| Cmax             | 1.74 µg/mL     | 2.29 µg eq/mL                          |
| AUC(0-t)         | 35.0 hµg/mL    | 43.9 hµg eq/mL                         |
| t <sub>1/2</sub> | ~15 hours      | Not Reported                           |
| CL/F             | 1.40 mL/min/kg | Not Reported                           |

Data from a study in healthy volunteers.



[Click to download full resolution via product page](#)

A simplified workflow of **Tozadenant**'s absorption, metabolism, and excretion.

## Metabolism and Potential for Drug Interactions

**Tozadenant** is primarily cleared through metabolism, with metabolites excreted in both urine and feces. The identified metabolic pathways include hydroxylation, N/O-dealkylation, and hydration.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of **Tozadenant** have not been detailed in the available literature. This information is critical for predicting potential drug-drug interactions. Without in vitro phenotyping data, it is not possible to definitively identify which CYP inhibitors or inducers would be likely to alter **Tozadenant**'s pharmacokinetics.

## Experimental Protocols

### Phase 2b Clinical Trial (NCT01283594)

- Study Design: An international, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.
- Participants: 420 patients with Parkinson's disease treated with levodopa who experienced motor fluctuations of at least 2.5 hours of "OFF" time per day.
- Intervention: Patients were randomly assigned to receive **Tozadenant** (60, 120, 180, or 240 mg) or a matching placebo, administered orally twice daily for 12 weeks.
- Primary Outcome: The change from baseline to week 12 in the hours per day spent in the "OFF" state, as assessed by patient-completed diaries.
- Randomization and Blinding: A computer-generated schedule was used for randomization. All study personnel, investigators, and patients were masked to the treatment assignment.

### Human ADME Study (NCT02240290)

- Study Design: A Phase 1, open-label, single-dose study.
- Participants: Six healthy male subjects.
- Intervention: A single oral dose of 240 mg **Tozadenant** containing 81.47 KBq of [<sup>14</sup>C]-**Tozadenant**.

- Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose.
- Analytical Methods:
  - Total radioactivity was measured by liquid scintillation counting or accelerator mass spectrometry (AMS).
  - **Tozadenant** and its metabolites were characterized and quantified using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and HPLC-AMS with fraction collection.

## Bioanalytical Method for Tozadenant in Rat Plasma

- Method: A liquid chromatography-mass spectrometry (LC-MS) based method was developed for the quantification of **Tozadenant** in rat plasma.
- Sample Preparation: Not detailed in the available abstract.
- Chromatography: Not detailed in the available abstract.
- Detection: Mass spectrometry.
- Calibration Range: 1.01 to 2200 ng/mL.
- Regression: A quadratic regression was used for the calibration curve.

## Discontinuation of Clinical Development

In November 2017, Acorda Therapeutics announced the discontinuation of the clinical development program for **Tozadenant**. This decision was based on the emergence of serious adverse events in the Phase 3 program (Study TOZ-PD, NCT02453386). Several participants experienced agranulocytosis, a severe reduction in white blood cells, which led to cases of sepsis, with five being fatal. The Data Safety Monitoring Board and the company concluded that patient safety could not be sufficiently ensured, even with increased monitoring.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Update on Tozadenant Trial for Parkinson's | Parkinson's Foundation [parkinson.org]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. researchgate.net [researchgate.net]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tozadenant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682436#pharmacokinetics-and-pharmacodynamics-of-tozadenant>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)